

AF 568 DBCO fundamental properties

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Compound of Interest

Compound Name: AF 568 DBCO

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An In-depth Technical Guide to the Fundamental Properties of **AF 568 DBCO**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties and applications of Alexa Fluor 568 dibenzocyclooctyne (**AF 568 DBCO**), a fluorescent probe widely utilized in bioorthogonal chemistry for the labeling and visualization of biomolecules.

Core Properties

AF 568 DBCO is a bright, photostable, and hydrophilic fluorophore functionalized with a dibenzocyclooctyne (DBCO) group.^{[1][2]} The DBCO moiety allows for copper-free click chemistry, a type of strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the covalent labeling of azide-modified biomolecules in living cells and whole organisms without the toxicity associated with copper catalysts.^{[1][2][3]} The AF 568 dye is structurally identical to Alexa Fluor® 568.^{[3][4]}

Physicochemical and Spectral Properties

The fundamental physicochemical and spectral properties of **AF 568 DBCO** are summarized in the table below. These properties make it an excellent choice for various fluorescence-based applications, including confocal microscopy, super-resolution microscopy, and flow cytometry.^[4]

Property	Value	Reference(s)
Molecular Weight	~1197.5 g/mol	[1]
Molecular Formula	C ₆₆ H ₈₀ N ₆ O ₁₁ S ₂	[1]
Appearance	Dark violet solid	[1]
Excitation Maximum	572 - 579 nm	[1][5][6]
Emission Maximum	598 - 603 nm	[1][5][6]
Extinction Coefficient	~88,000 - 94,238 cm ⁻¹ M ⁻¹	[1][3]
Fluorescence Quantum Yield	0.69 (for Alexa Fluor 568)	[1]
Solubility	Good in water, DMSO, DMF	[2][3]
Storage Conditions	-20°C in the dark, desiccated	[1][2]

Reactivity and Kinetics

The DBCO group is one of the most reactive cyclooctynes for SPAAC, exhibiting a significantly higher reaction rate with azides compared to other cyclooctynes and even copper-catalyzed click reactions (CuAAC).[1][2] This high reactivity allows for efficient labeling at low concentrations and physiological temperatures.

While a specific second-order rate constant for the reaction of **AF 568 DBCO** with a particular azide is not readily available in the searched literature, the rate constants for DBCO derivatives with benzyl azide are in the range of 0.24 to 0.96 M⁻¹s⁻¹. The reactivity of DBCO can be influenced by the substituents on the aromatic rings and the nature of the azide reaction partner.

Experimental Protocols

Detailed methodologies for common applications of **AF 568 DBCO** are provided below. These protocols serve as a starting point and may require optimization for specific experimental systems.

Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysates

This protocol describes the general procedure for labeling azide-modified proteins in a cell lysate using **AF 568 DBCO**.

Materials:

- Azide-modified protein lysate
- **AF 568 DBCO**
- Phosphate-buffered saline (PBS)
- Protease inhibitors

Procedure:

- Thaw the azide-modified protein lysate on ice.
- Prepare a stock solution of **AF 568 DBCO** in DMSO (e.g., 10 mM).
- Add the **AF 568 DBCO** stock solution to the protein lysate to a final concentration of 20-100 μM .
- Incubate the reaction for 1-2 hours at room temperature, protected from light.
- The labeled protein sample is now ready for downstream analysis such as SDS-PAGE or western blotting.

Protocol 2: Live-Cell Imaging of Metabolically Labeled Proteins

This protocol outlines the metabolic incorporation of an azide-bearing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured cells, followed by fluorescent labeling with **AF 568 DBCO** for live-cell imaging.[\[1\]](#)

Materials:

- Cultured mammalian cells
- Methionine-free cell culture medium
- L-azidohomoalanine (AHA)
- **AF 568 DBCO**
- Live-cell imaging medium
- PBS

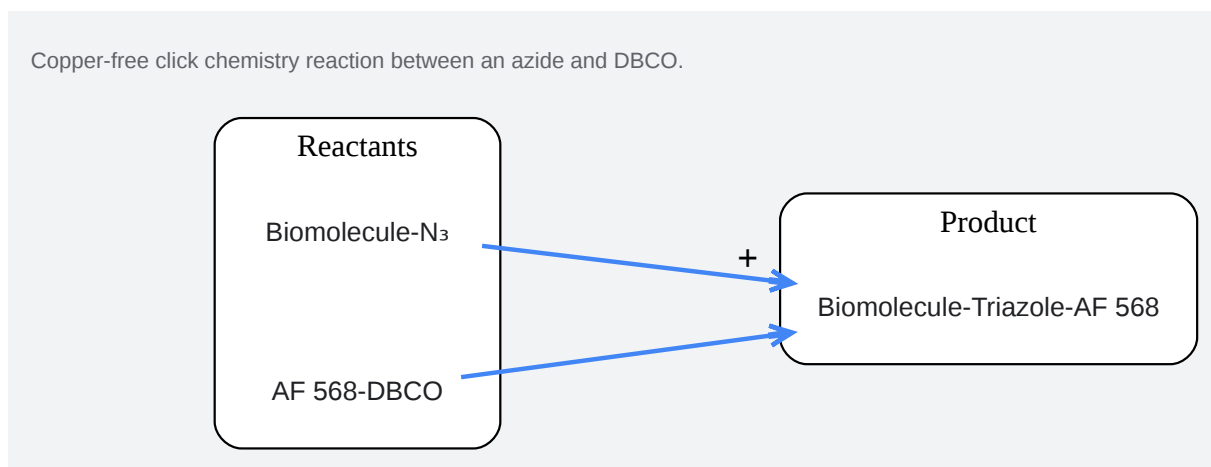
Procedure:

- Culture cells to the desired confluency.
- Replace the culture medium with pre-warmed methionine-free medium supplemented with 25-50 μ M AHA.
- Incubate the cells for 4-24 hours to allow for AHA incorporation into newly synthesized proteins.^[1]
- Wash the cells twice with warm PBS.
- Add pre-warmed live-cell imaging medium containing 5-20 μ M **AF 568 DBCO** to the cells.^[1]
- Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.^[1]
- Wash the cells three times with pre-warmed live-cell imaging medium.
- Proceed with live-cell imaging using a fluorescence microscope with appropriate filter sets for AF 568.

Visualizations

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction

The following diagram illustrates the bioorthogonal reaction between an azide-modified biomolecule and **AF 568 DBCO**, forming a stable triazole linkage.

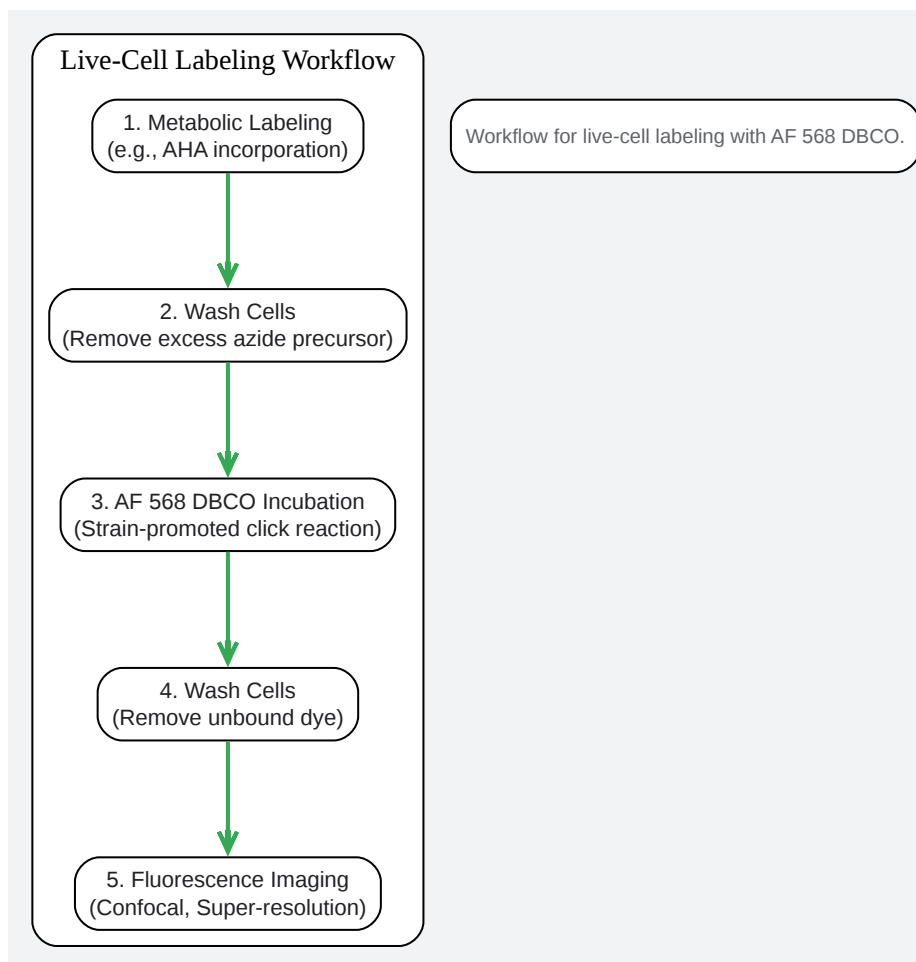


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Copper-free click chemistry reaction between an azide and DBCO.

General Experimental Workflow for Live-Cell Labeling

The diagram below outlines the key steps involved in the metabolic labeling and subsequent fluorescent tagging of biomolecules in living cells using **AF 568 DBCO**.



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Workflow for live-cell labeling with **AF 568 DBCO**.

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